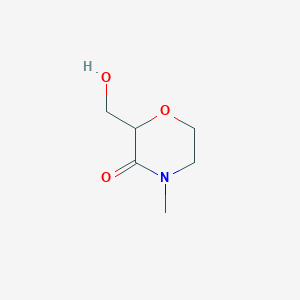
(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a synthetic organic molecule, incorporating elements of pyridine, piperidine, and isoxazole rings. Its structural complexity suggests potential utility across various fields like medicinal chemistry, where heterocyclic compounds play crucial roles.
Méthodes De Préparation
Synthetic routes to create (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) involve multi-step organic synthesis, beginning with the formation of core heterocycles, followed by specific substitution reactions to introduce desired functional groups. Conditions typically include catalysts like palladium and solvents such as dimethylformamide or tetrahydrofuran.
Laboratory Synthesis
: For instance, one might begin with 3-chloropyridine and react it with piperidine under anhydrous conditions, facilitated by a base like potassium carbonate. After that, a separate pathway would involve synthesizing the isoxazole ring, potentially through cycloaddition reactions.
Industrial Production
: Scaling up to industrial methods would require optimization for yield and purity, perhaps involving continuous flow synthesis techniques and advanced purification processes like crystallization and chromatography.
Analyse Des Réactions Chimiques
This compound can undergo various reactions, depending on which functional group is targeted:
Oxidation and Reduction
: It may react with oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride, though these reactions might selectively affect specific sites.
Substitution Reactions
: Nucleophilic substitution could occur at the chloropyridine moiety, while electrophilic aromatic substitution might target the thiophenyl part.
Reagents and Conditions
: Common reagents might include bromine (for halogenation), sulfuric acid (for sulfonation), and lithium diisopropylamide (for deprotonation).
Applications De Recherche Scientifique
This compound’s structure, containing multiple heterocyclic rings, makes it valuable in various research fields:
Chemistry
: As a building block for synthesizing more complex molecules, especially in combinatorial chemistry.
Biology and Medicine
: Potential as a ligand in drug design, targeting specific enzymes or receptors due to its ability to fit into active sites with high specificity.
Industry
: Possible use in creating specialized polymers or as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism by which (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) exerts its effects hinges on its ability to interact with molecular targets like enzymes or receptors. It might inhibit enzyme activity by occupying the active site or modify receptor function by binding to the ligand-binding domain, altering downstream signaling pathways.
Comparaison Avec Des Composés Similaires
Compared to similar heterocyclic compounds, this molecule’s unique feature lies in its specific combination of functional groups:
Similar Compounds
: Other heterocyclic compounds might include 3-chloropyridine derivatives, piperidine-based drugs, and isoxazole-containing molecules.
Uniqueness
: The specific arrangement and type of heterocycles confer unique physicochemical properties, making it distinct in terms of solubility, stability, and reactivity.
There you have it, a detailed exploration of (4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone) It’s fascinating how each compound holds so many possibilities
Propriétés
IUPAC Name |
[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3S/c19-13-11-20-6-3-15(13)24-12-4-7-22(8-5-12)18(23)14-10-16(25-21-14)17-2-1-9-26-17/h1-3,6,9-12H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJZUZDONSUTTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=C(C=NC=C2)Cl)C(=O)C3=NOC(=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(2-chloropyridin-3-yl)sulfonyl]-N-[2-(3-methoxyphenoxy)ethyl]piperidine-4-carboxamide](/img/structure/B2920117.png)
![2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2920119.png)

![2-ethyl-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2920124.png)

![3-Methylidene-N-(oxan-4-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2920126.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-nitro-4-{[(pyridin-3-yl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2920128.png)
![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2920129.png)

![2-(4-Chlorobenzyl)-4-[(3,4-dichlorobenzyl)sulfanyl]quinazoline](/img/structure/B2920133.png)
![2-((2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2920134.png)


![5-BROMO-N-{4-[5-(4-BROMOPHENYL)-1H-1,2,3-TRIAZOL-1-YL]PHENYL}FURAN-2-CARBOXAMIDE](/img/structure/B2920138.png)
